1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Analysis
Studies have demonstrated the importance of heterocyclic compounds like pyrazolo[3,4-b]pyridines in understanding molecular interactions. For example, the analysis of isomorphous structures related to the target molecule has shed light on the chlorine-methyl exchange rule, highlighting the significance of such compounds in crystallography and molecular structure analysis (Rajni Swamy et al., 2013). These findings can be instrumental in the development of new materials and in the study of molecular disorders.
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds containing pyrazolo[3,4-b]pyridine moieties, such as the work by Mansour et al. (2020), underscores the versatility of these structures in creating novel molecules with potential therapeutic applications. The synthesis of cytotoxic heterocyclic compounds bearing pyridine, pyrimidine, and isoxazole derivatives indicates a wide range of chemical reactions that such structures can undergo, thereby serving as a foundation for the development of new pharmaceuticals (Mansour et al., 2020).
Enzyme Inhibitory Activities
Compounds structurally related to the chemical have been evaluated for their enzyme inhibitory activities, offering insights into their potential biomedical applications. For instance, the synthesis and evaluation of thiophene-based heterocyclic compounds for their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) demonstrate the biomedical relevance of such molecules (Cetin et al., 2021).
Antimicrobial and Antiviral Activities
Additionally, the antimicrobial and antiviral activities of pyrazolo[3,4-d]pyrimidine derivatives underscore the potential of these compounds in developing new therapeutic agents. The synthesis and biological evaluation of novel derivatives have shown significant activity against various pathogens, suggesting the role of such compounds in addressing the need for new drugs in the fight against infectious diseases (Rahmouni et al., 2016).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-12(10-28-3)21-20(25)15-9-16(17-5-4-7-29-17)22-19-18(15)13(2)23-24(19)14-6-8-30(26,27)11-14/h4-5,7,9,12,14H,6,8,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVRSDFONNVJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)COC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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